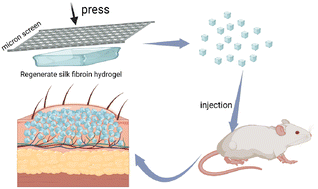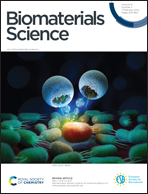Facilely printed silk fibroin hydrogel microparticles as injectable long-lasting fillers†
Biomaterials Science Pub Date: 2023-11-14 DOI: 10.1039/D3BM01488F
Abstract
There is a high demand from aging people for facial fillers with desirable biocompatibility and lasting filling effects to overcome facial depression. Novel injectable regenerated silk fibroin (RSF) microparticles were facilely printed from a glycidyl methacrylate-modified silk fibroin hydrogel to address this issue. The β-sheet content and mechanical properties of the RSF hydrogel can be simply modulated by the number of freeze–thawing cycles, and the swelling rate of the RSF hydrogel in saline was negligible. The printed RSF microparticles were uniform, and their diameter was about 300–500 μm, which could be adjusted by the pore sizes of the printed screens. After the injection with a 26-gauge needle, the size distribution of RSF microparticles had no noticeable variation, suggesting that the microparticles could bear the shear strain without breaking during the injection. The in vitro experiments demonstrated that RSF not only had desirable biocompatibility but also facilitated fibroblast migration. The subcutaneous injection experiments demonstrated that the RSF microparticles formed a lasting spot in the injected site. The tissue sections revealed that the RSF microparticles were still distinct on week 8, and blood vessels formed around the microparticles. These promising data demonstrate that the printed RSF microparticles have great potential for facial rejuvenation.


Recommended Literature
- [1] Mass median particle size determination of an active compound in a binary mixture using near-infrared spectroscopy
- [2] Back cover
- [3] β-Phenylethylamines and the isoquinoline alkaloids
- [4] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [5] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [6] Back cover
- [7] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [8] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [9] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [10] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 14651-42-4
-
CAS no.: 102153-44-6









